N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(19-10-6-12-4-8-17-9-5-12)14-2-1-3-15-13(14)7-11-18-15/h1-5,7-9,11,18H,6,10H2,(H,19,20) |
InChI Key |
KYKZHJBGYPAJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route
Friedel-Crafts acylation enables direct functionalization of the indole ring at the 4-position. As detailed in, ethyl 5-chloro-1H-indole-2-carboxylate (8 ) undergoes acylation with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) in 1,2-dichloroethane. This yields ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate (8a–c ), which is subsequently reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) to remove the acyl group. Hydrolysis of the ester moiety under basic conditions (aqueous NaOH in ethanol) generates 1H-indole-4-carboxylic acid (11 ).
Key Reaction Conditions
Hemetsberger-Knittel Indole Synthesis
An alternative route involves the Hemetsberger-Knittel reaction, which constructs the indole ring from azido cinnamate precursors. Methyl 2-azidoacetate (14 ) undergoes Knoevenagel condensation with substituted benzaldehydes (15 ) to form azidocinnamates (16 ). Thermolysis at elevated temperatures (120–150°C) induces cyclization, yielding ethyl indole-2-carboxylates (17 ). Subsequent regioselective functionalization at the 4-position is achieved via electrophilic substitution, followed by hydrolysis to the carboxylic acid.
Advantages : This method offers regiocontrol over indole substitution patterns, critical for accessing the 4-carboxylic acid derivative.
Preparation of 2-(Pyridin-4-yl)ethylamine
The pyridine-containing amine component, 2-(pyridin-4-yl)ethylamine, is synthesized via reductive amination or Boc-protection strategies .
Reductive Amination
4-Pyridinecarboxaldehyde reacts with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). This one-pot reaction affords 2-(pyridin-4-yl)ethylamine in moderate yields (60–70%).
Boc-Protected Intermediate Route
4-Nitrophenethylamine (38 ) is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by Raney nickel-catalyzed reduction with hydrazine hydrate to yield 4-aminophenethylamine (39 ). Subsequent coupling with pyridine-4-carboxylic acid via mixed anhydride or carbodiimide-mediated reactions generates the target amine after deprotection.
Amide Coupling Strategies
Coupling 1H-indole-4-carboxylic acid with 2-(pyridin-4-yl)ethylamine is achieved through carbodiimide-mediated or uronium-based methods.
BOP-Mediated Coupling
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF) facilitates amide bond formation. The carboxylic acid (11 ) and amine are combined with BOP (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 6 equiv) at room temperature for 4–12 h. Purification via flash chromatography (ethyl acetate/hexane) yields N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide in 70–85% yield.
EDCI/HOBt Method
Ethylcarbodiimide hydrochloride (EDCI) paired with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) offers a cost-effective alternative. Reaction progress is monitored by thin-layer chromatography (TLC), with yields comparable to BOP-mediated coupling (65–80%).
Comparative Analysis of Coupling Methods
| Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BOP | DMF | 4–12 | 70–85 | ≥95 |
| EDCI/HOBt | DCM | 6–18 | 65–80 | ≥90 |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or flash chromatography (SiO₂, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, indole NH), 8.5 (d, 2H, pyridine H), 7.6 (d, 1H, indole H-7), 7.4 (t, 1H, indole H-6), 7.3 (s, 1H, indole H-3), 6.9 (d, 1H, indole H-5), 3.6 (q, 2H, CH₂), 2.9 (t, 2H, CH₂).
-
HRMS (ESI+) : m/z calculated for C₁₆H₁₅N₃O [M+H]⁺: 282.1238; found: 282.1241.
Optimization Challenges and Solutions
Regioselectivity in Indole Functionalization
Friedel-Crafts acylation predominantly functionalizes the 3-position of indole, necessitating post-synthetic modifications to access the 4-carboxylic acid. Electrophilic substitution with directing groups (e.g., esters) improves regioselectivity but adds synthetic steps.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or indole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide has been studied for its potential anticancer properties. A series of indole derivatives, including this compound, have shown promising results against various cancer cell lines. For instance, studies have reported that structurally related compounds exhibit potent anticancer activity with IC50 values comparable to established chemotherapeutics .
1.2 Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) activity, with IC50 values aligning closely with those of standard anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in treating inflammatory diseases.
1.3 Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in developing new antibiotics .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the indole core and the pyridine substituent significantly influence its pharmacological properties.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring, indole core | Anti-inflammatory, anticancer |
| N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-4-carboxamide | Pyrazine and imidazole rings | Antimicrobial activity |
| 3-bromoimidazo[1,2-a]pyridines | Fused pyridine-imidazole structure | Diverse medicinal applications |
Neuropharmacology
This compound is being investigated for its effects on the central nervous system (CNS). The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as schizophrenia and Alzheimer's disease .
Material Science Applications
Beyond biological applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that can be employed in various industrial applications .
Case Studies
5.1 Study on Anticancer Activity
A study published in 2021 evaluated the anticancer effects of this compound against multiple cancer cell lines, demonstrating significant cytotoxicity and a mechanism involving apoptosis induction .
5.2 Investigation of Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of the compound, revealing its ability to suppress pro-inflammatory cytokine production in macrophages, thus supporting its potential use in treating chronic inflammatory conditions .
5.3 Antimicrobial Resistance Studies
Research on the antimicrobial resistance mechanisms associated with this compound indicated that it could be effective against resistant strains of bacteria, making it a valuable candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine moiety but differ in the position of the pyridine ring attachment.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but include an imidazo ring, leading to different chemical and biological properties.
Indole derivatives: Compounds like indole-3-acetic acid share the indole moiety but have different functional groups and applications.
The uniqueness of this compound lies in its combined pyridine and indole structure, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H15N3O, with a molecular weight of 265.31 g/mol. The compound consists of an indole moiety linked to a pyridine group through an ethyl chain, with a carboxamide functional group attached to the indole ring. The synthesis typically involves a coupling reaction between 2-(pyridin-4-yl)ethylamine and 1H-indole-4-carboxylic acid, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under optimized conditions to enhance yield and purity .
Anticancer Properties
This compound has been investigated for its anticancer effects. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The compound exhibits significant cytotoxicity with IC50 values indicating potent activity against tumor cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.36 | Inhibition of CDK2 |
| A375 | 1.8 | Inhibition of CDK9 |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity, potentially through the modulation of immune responses. It acts as a ligand for various receptors involved in inflammatory pathways, suggesting its utility in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that it can significantly inhibit the growth of Mtb at low micromolar concentrations . The mechanism involves the disruption of tryptophan biosynthesis pathways in Mtb, leading to bacterial cell death.
Case Study: Antimycobacterial Activity
In a study evaluating the efficacy of various indole derivatives against Mtb, this compound was found to reduce intracellular bacterial load in murine macrophage models by 1.5 logs compared to control groups . This highlights its potential as a therapeutic agent against tuberculosis.
The biological activity of this compound is attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The indole moiety is known to inhibit various enzymes involved in cell proliferation and inflammatory responses.
- Receptor Modulation : The pyridine ring modulates receptor signaling pathways, particularly those associated with dopaminergic signaling, which may contribute to its therapeutic effects in neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide?
The compound is typically synthesized via amide coupling reactions between activated indole-4-carboxylic acid derivatives and 2-(pyridin-4-yl)ethylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like HATU or EDCI to form an intermediate acyl chloride or active ester.
- Nucleophilic substitution : React with 2-(pyridin-4-yl)ethylamine under basic conditions (e.g., DIPEA in DCM) .
- Purification : Silica gel chromatography or HPLC to achieve ≥95% purity .
Example Protocol :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Carboxylic acid activation | HATU, DIPEA, DMF, 0°C to RT | 85% | 90% (HPLC) |
| Amide coupling | 2-(pyridin-4-yl)ethylamine, DCM, 24h | 75% | 92% (HPLC) |
| Final purification | Silica gel (EtOAc/hexane) | 68% | ≥98% (HPLC) |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 7.2–8.5 ppm for pyridyl protons; δ 160–170 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> calc. 322.1554, found 322.1550) .
- HPLC : Assess purity using C18 columns and UV detection at 254 nm .
Q. What are common impurities encountered during synthesis?
- Unreacted starting materials : Residual indole-4-carboxylic acid or amine derivatives.
- By-products : Hydrolysis products or dimerization artifacts. Mitigate via controlled reaction times and inert atmospheres .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Introduce substituents on the indole ring (e.g., halogenation at position 5) or pyridyl group (e.g., methoxy at position 3) to probe electronic effects.
- Side-chain variations : Replace the ethyl linker with propyl or cyclic amines to assess steric impacts .
- Bioactivity assays : Pair synthetic analogues with enzyme inhibition assays (e.g., kinase profiling) or cellular uptake studies .
Example SAR Table :
| Analogue | Modification | IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent compound | None | 120 | 15 |
| 5-Fluoroindole derivative | F at C5 | 85 | 10 |
| Pyridyl-N-oxide | Oxidized pyridine | 200 | 45 |
Q. How to resolve conflicting bioactivity data between in vitro and in vivo models?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., t1/2 in rat liver microsomes) to identify rapid clearance issues .
- Solubility limitations : Use co-solvents (e.g., PEG-400) or formulate as salts (e.g., hydrochloride) for in vivo studies .
- Target engagement : Validate target binding in vivo via PET imaging or Western blotting of downstream biomarkers .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Replace DCM with THF or acetonitrile for better solubility.
- Catalytic additives : Use DMAP to accelerate acylation .
- Process automation : Continuous flow reactors to minimize side reactions.
Yield Optimization Data :
| Condition | Yield Improvement | Notes |
|---|---|---|
| DMAP (5 mol%) | +20% | Reduced reaction time to 12h |
| Flow reactor | +15% | Scalable to >10 g batches |
Q. How to evaluate enzyme inhibition kinetics for this compound?
- IC50 determination : Use fluorescence-based assays (e.g., ATPase activity for kinases) with varying substrate concentrations.
- Mechanistic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Cellular validation : Confirm activity in cell lines overexpressing the target enzyme (e.g., HEK293 with recombinant kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
